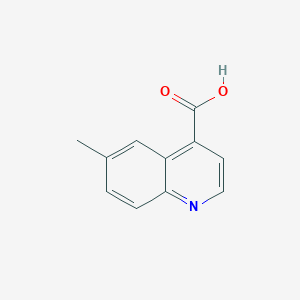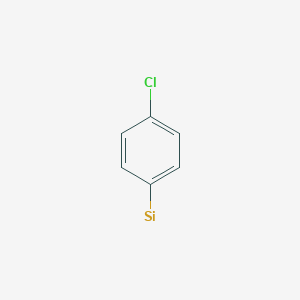
(4-Chlorophenyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)silane is an organosilicon compound characterized by a benzene ring substituted with a chlorine atom and a silyl group at the para positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)silane typically involves the chlorination of a silyl-substituted benzene derivative. One common method is the Friedel-Crafts alkylation, where benzene reacts with a silyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar Friedel-Crafts conditions. The scalability of this method allows for the efficient production of the compound for various applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The silyl group can be oxidized to form silanols or siloxanes under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding a silyl-substituted benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of phenols, amines, or other substituted benzenes.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silyl-substituted benzene.
科学研究应用
(4-Chlorophenyl)silane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organosilicon compounds.
Materials Science: Incorporated into polymers and resins to enhance their properties.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
作用机制
The mechanism of action of (4-Chlorophenyl)silane in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the chlorine and silyl groups. This activation facilitates nucleophilic attack on the ring, leading to various substitution and addition reactions. The silyl group can also participate in coordination with metal catalysts, enhancing the reactivity of the compound in catalytic processes.
相似化合物的比较
Benzene, 1-chloro-4-methyl-: Similar structure but with a methyl group instead of a silyl group.
Benzene, 1-chloro-4-phenyl-: Similar structure but with a phenyl group instead of a silyl group.
Benzene, 1-chloro-4-ethyl-: Similar structure but with an ethyl group instead of a silyl group.
Uniqueness: (4-Chlorophenyl)silane is unique due to the presence of the silyl group, which imparts distinct chemical properties such as increased stability and reactivity in certain reactions. The silyl group also allows for the formation of silicon-based polymers and materials, which are not possible with other substituents.
属性
CAS 编号 |
3724-36-5 |
|---|---|
分子式 |
C6H4ClSi |
分子量 |
139.63 g/mol |
InChI |
InChI=1S/C6H4ClSi/c7-5-1-3-6(8)4-2-5/h1-4H |
InChI 键 |
IDUDYCIMDWCOOK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[Si])Cl |
规范 SMILES |
C1=CC(=CC=C1[Si])Cl |
| 3724-36-5 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


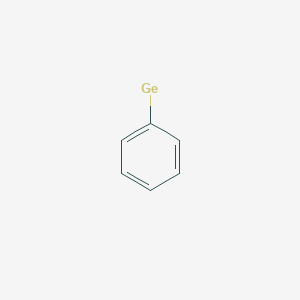
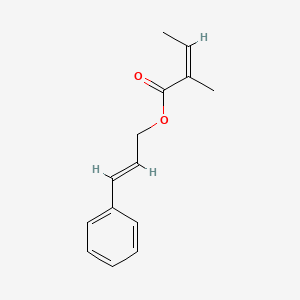
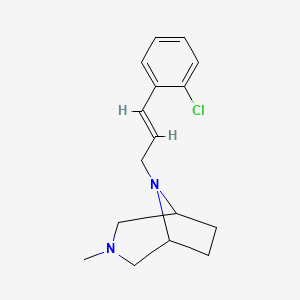
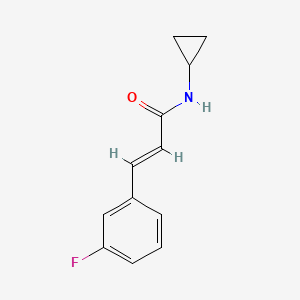
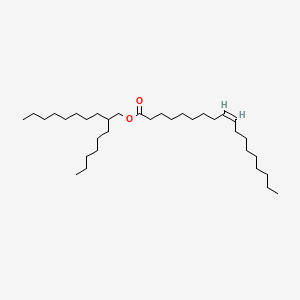
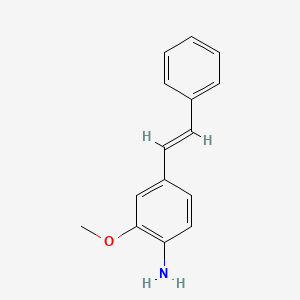
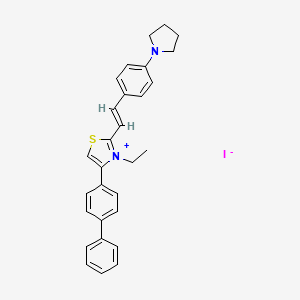
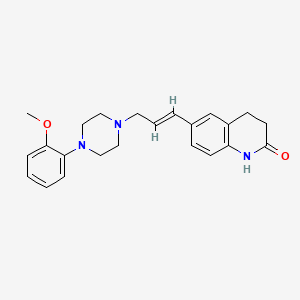
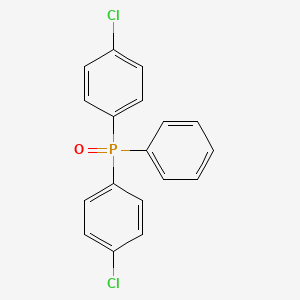
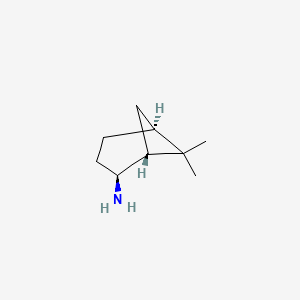
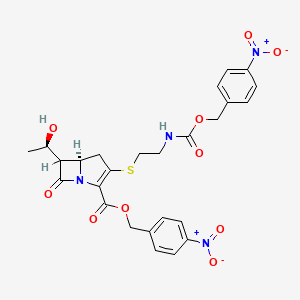
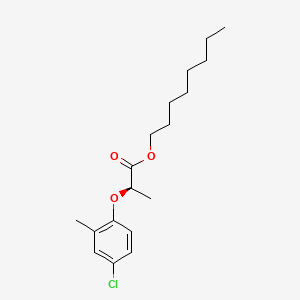
![3-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1623522.png)
